
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate” is a chemical compound with the CAS Number 431925-93-8. It has a molecular weight of 334.11 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethoxy-4-formyl-6-iodophenyl acetate . The InChI code is 1S/C11H11IO4/c1-3-15-10-5-8 (6-13)4-9 (12)11 (10)16-7 (2)14/h4-6H,3H2,1-2H3 . This information can be used to deduce the molecular structure of the compound.Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate has shown potential applications in the field of biochemistry and pharmacology. It has been reported to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and plays a crucial role in various cellular processes. This inhibition has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. This compound has also been reported to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Mechanism of Action
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate inhibits the activity of GAPDH by binding to the enzyme at the active site. This binding prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which is a key step in glycolysis. This inhibition leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been reported to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, the exact biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate in lab experiments is its specificity for inhibiting GAPDH. This allows researchers to study the role of GAPDH in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity to cells. It has been reported to induce cell death at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for this compound may allow for the production of higher yields and purities, which could facilitate its use in future research.
Synthesis Methods
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate involves the reaction of ethyl 2-iodobenzoate with 4-aminobenzenesulfonic acid in the presence of sodium hydride and acetic anhydride. The resulting product is then treated with sodium borohydride and acetic acid to obtain this compound. This method has been reported to yield a high purity of this compound with a yield of around 60-70%.
Safety and Hazards
properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXZFDQTPANDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

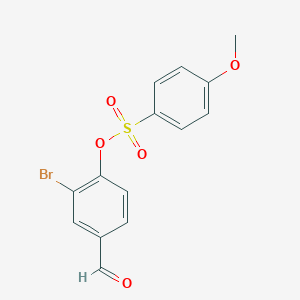
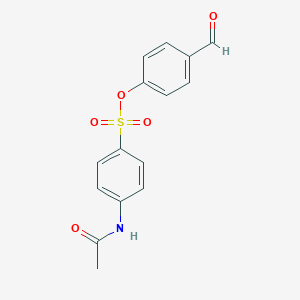
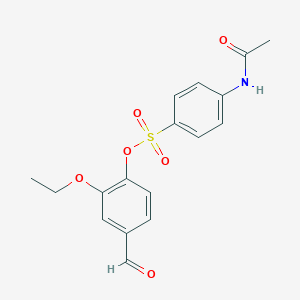
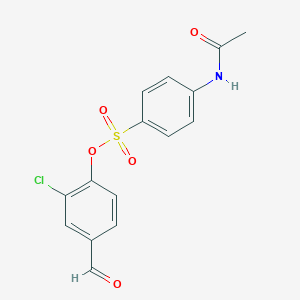
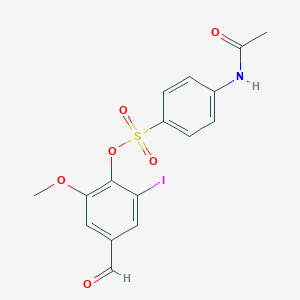

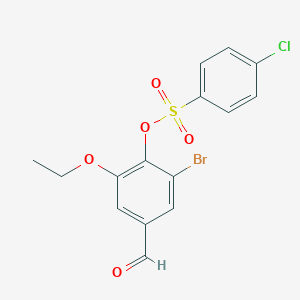


![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B475854.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)
![ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B475860.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B475863.png)